molecular formula C13H14 B14291464 Benzene, (5-methyl-4-hexen-1-ynyl)- CAS No. 115584-90-2

Benzene, (5-methyl-4-hexen-1-ynyl)-

Cat. No.: B14291464
CAS No.: 115584-90-2
M. Wt: 170.25 g/mol
InChI Key: FMCZWTNXJZFDFZ-UHFFFAOYSA-N
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Description

Benzene, (5-methyl-4-hexen-1-ynyl)-: is an organic compound with the molecular formula C13H14 It is a derivative of benzene, characterized by the presence of a 5-methyl-4-hexen-1-ynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-methyl-4-hexen-1-ynyl)- typically involves the alkylation of benzene with a suitable alkyne precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with 5-methyl-4-hexen-1-yne in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of Benzene, (5-methyl-4-hexen-1-ynyl)- may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, (5-methyl-4-hexen-1-ynyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This can result in the hydrogenation of the alkyne group to form an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated pressure and temperature.

    Substitution: HNO3, H2SO4, controlled temperature.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Nitrobenzene derivatives.

Scientific Research Applications

Chemistry: Benzene, (5-methyl-4-hexen-1-ynyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alkenes. It can also serve as a model compound to investigate the metabolic pathways of similar organic molecules.

Medicine: While not directly used as a drug, Benzene, (5-methyl-4-hexen-1-ynyl)- can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and structural features make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, (5-methyl-4-hexen-1-ynyl)- involves its interaction with various molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Molecular Targets and Pathways:

    Cycloaddition Reactions: The alkyne group can react with dienes or other alkynes to form cyclic compounds.

    Electrophilic Substitution: The benzene ring can react with electrophiles to introduce new substituents, altering the compound’s chemical properties.

Comparison with Similar Compounds

    Toluene: Benzene with a methyl group.

    Phenylacetylene: Benzene with an ethynyl group.

    Styrene: Benzene with a vinyl group.

Uniqueness: Benzene, (5-methyl-4-hexen-1-ynyl)- is unique due to the presence of both an alkyne and an alkene group attached to the benzene ring. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with simpler benzene derivatives.

Properties

CAS No.

115584-90-2

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

5-methylhex-4-en-1-ynylbenzene

InChI

InChI=1S/C13H14/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-5,8-10H,6H2,1-2H3

InChI Key

FMCZWTNXJZFDFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC#CC1=CC=CC=C1)C

Origin of Product

United States

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